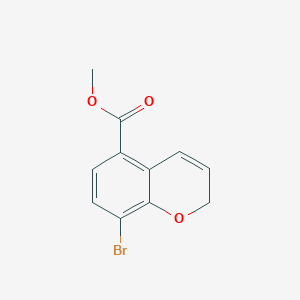
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one is a chemical compound with a complex structure that includes multiple methyl and phenyl groups attached to a fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one typically involves the condensation of fluorenone with methyl-substituted benzene derivatives under acidic or basic conditions. One common method includes the use of bifunctional ionic liquids as catalysts, which can achieve nearly 100% conversion with high selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the fluorenone core to a fluorenol derivative.
Substitution: This reaction can replace one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may yield fluorenol derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(3,4-diMethylphenyl)ethane: A structurally related compound with similar methyl and phenyl groups.
9,9-bis(4-hydroxyphenyl)fluorene: Another fluorenone derivative with different functional groups.
Uniqueness
1,4-Dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
76331-45-8 |
|---|---|
Fórmula molecular |
C29H24O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,3-bis(4-methylphenyl)fluoren-9-one |
InChI |
InChI=1S/C29H24O/c1-17-9-13-21(14-10-17)25-19(3)27-23-7-5-6-8-24(23)29(30)28(27)20(4)26(25)22-15-11-18(2)12-16-22/h5-16H,1-4H3 |
Clave InChI |
RHSVFXLVLVXBEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C3=C(C(=C2C4=CC=C(C=C4)C)C)C(=O)C5=CC=CC=C53)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


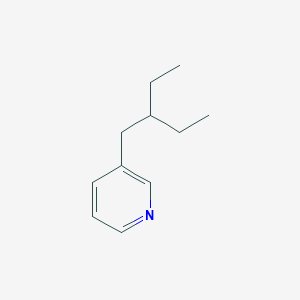
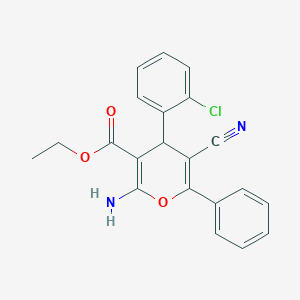
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)

![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
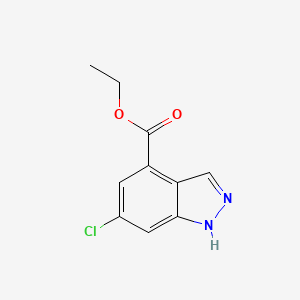
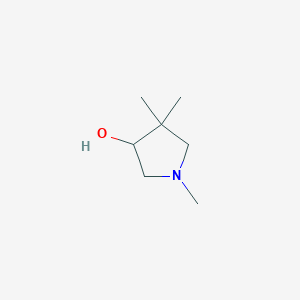
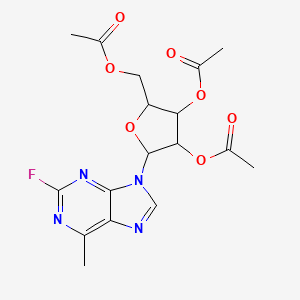
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
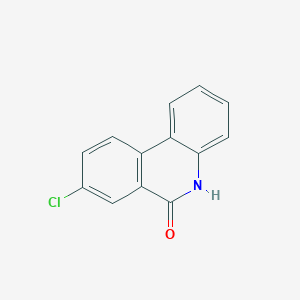
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)
